![molecular formula C8H6BrNO B1599337 2-Bromo-4-methylphenyl isocyanate CAS No. 71189-13-4](/img/structure/B1599337.png)
2-Bromo-4-methylphenyl isocyanate
Overview
Description
2-Bromo-4-methylphenyl isocyanate is a chemical compound with the molecular formula C8H6BrNO . It has a molecular weight of 212.04 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methylphenyl isocyanate can be represented by the SMILES stringCc1ccc(N=C=O)c(Br)c1
. This indicates that the compound consists of a benzene ring with a bromine atom, a methyl group, and an isocyanate group attached to it . Physical And Chemical Properties Analysis
2-Bromo-4-methylphenyl isocyanate has a molecular weight of 212.04 g/mol . It has a density of 1.494 g/mL at 25°C (lit.) . The boiling point is 215-216°C (lit.) . The compound’s refractive index is n20/D 1.5770 (lit.) .Scientific Research Applications
Synthesis of Polyurethanes
Isocyanates, including 2-Bromo-4-methylphenyl isocyanate, are key components in the production of polyurethanes . Polyurethanes are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
Bio-based Isocyanate Production
There has been recent interest in producing bio-based isocyanates, as environmental concerns about fossil-based isocyanates grow . 2-Bromo-4-methylphenyl isocyanate could potentially be used in the development of these green alternatives .
Chemical Synthesis
2-Bromo-4-methylphenyl isocyanate can be used in various chemical synthesis processes . For example, it can be used in the production of other complex organic compounds .
Atmospheric CO2 Capture
A meta-phenylenediamine-based disubstituted bis-urea receptor with electron-withdrawing 3-chloro and electron-donating 4-methylphenyl terminals has been established as a potential system to fix and efficiently capture atmospheric CO2 . 2-Bromo-4-methylphenyl isocyanate could potentially be used in similar systems .
Safety and Hazards
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 2-Bromo-4-methylphenyl isocyanate, are highly reactive and can undergo various chemical reactions. They can react with compounds containing active hydrogen atoms to form ureas and urethanes .
Pharmacokinetics
Isocyanates are generally known to be rapidly absorbed and distributed in the body, metabolized, and excreted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methylphenyl isocyanate. For instance, isocyanates are known to be moisture sensitive , which means their reactivity and stability can be affected by humidity. Additionally, safety data sheets recommend avoiding breathing in the compound’s mist, gas, or vapors , suggesting that its action can be influenced by its state of matter and the surrounding air quality.
properties
IUPAC Name |
2-bromo-1-isocyanato-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSGEXYNVCQXKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409018 | |
Record name | 2-Bromo-4-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylphenyl isocyanate | |
CAS RN |
71189-13-4 | |
Record name | 2-Bromo-4-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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